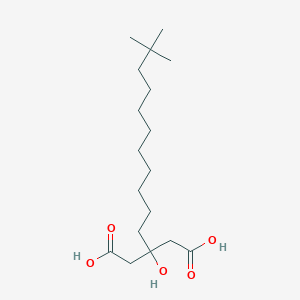
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is a complex organic compound with a unique structure that includes a long alkyl chain and a hydroxyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pentanedioic acid derivative with a 10,10-dimethylundecyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The hydroxyl group is then introduced through a subsequent hydrolysis step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The alkyl chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological processes. The long alkyl chain may also affect the compound’s solubility and membrane permeability, impacting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(10,10-Dimethyldodecyl)-3-hydroxypentanedioic acid
- 3-(10,10-Dimethylnonyl)-3-hydroxypentanedioic acid
Uniqueness
3-(10,10-Dimethylundecyl)-3-hydroxypentanedioic acid is unique due to its specific alkyl chain length and the presence of a hydroxyl group on the pentanedioic acid backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
88444-05-7 |
|---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-(10,10-dimethylundecyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C18H34O5/c1-17(2,3)11-9-7-5-4-6-8-10-12-18(23,13-15(19)20)14-16(21)22/h23H,4-14H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
MFYAICLUWXVIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















